
1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene
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Overview
Description
1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene is an organic compound with the molecular formula C15H13Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a phenylprop-1-en-2-yl group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-phenylprop-1-en-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using safer solvents and minimizing waste, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing bromine atom activates the benzene ring for nucleophilic substitution. While direct experimental data for this compound is limited, analogous bromoarenes undergo reactions with strong nucleophiles (e.g., amines, alkoxides) under basic conditions. The para-substitution pattern directs incoming nucleophiles to the ortho and meta positions, though steric hindrance from the phenylpropene group may influence regioselectivity .
Palladium-Catalyzed Cross-Coupling Reactions
This compound participates in key cross-coupling reactions, enabling C–C bond formation. Representative protocols include:
Key trends:
-
Phosphine ligands (e.g., SPhos) enhance catalytic efficiency in Sonogashira couplings
-
Ionic liquid solvents improve yields in Heck reactions compared to traditional polar aprotic solvents
Comparative Analysis of Reaction Methodologies
A comparison of optimized conditions reveals critical performance factors:
Parameter | Sonogashira | Suzuki-Miyaura | Heck |
---|---|---|---|
Catalyst Loading | 1 mol% Pd | 1.2 mol% Pd | 1 mol% Pd |
Reaction Time | 12 h | 24 h | 2.3 h |
Solvent Tolerance | Broad (CH₃CN to H₂O) | Limited to DMF | Ionic liquid-specific |
Scalability | Demonstrated at 10g | Lab-scale only | Not reported |
Data from shows Sonogashira coupling offers the best combination of yield (99%) and operational simplicity under ambient conditions.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. This property is essential for constructing various organic frameworks used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Pharmaceutical Development
The compound is investigated for its potential role as a building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of similar brominated compounds have been shown to exhibit antimicrobial properties, suggesting that this compound may also possess therapeutic potential .
Material Science
Development of Novel Materials
In material science, this compound is explored for its potential use in creating polymers with specific electronic or optical properties. The incorporation of brominated compounds into polymer matrices can lead to enhanced performance characteristics, such as improved conductivity or light absorption capabilities.
Recent studies indicate that compounds structurally related to this compound exhibit significant biological activities:
- Antimicrobial Properties: Similar compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. The presence of the alkyne chain in related derivatives has been linked to antifungal activity against organisms like Klebsiella pneumoniae and Pseudomonas aeruginosa.
Toxicity and Safety Profile
According to data from regulatory agencies, brominated compounds often require thorough toxicity assessments due to their classification as high production volume chemicals. While specific toxicity data for this compound is limited, related compounds show varying degrees of acute toxicity based on exposure routes (oral or inhalation).
Study Type | Findings |
---|---|
Acute Oral Toxicity | Limited data; requires further investigation. |
Inhalation Studies | Potential respiratory effects noted in similar compounds. |
Case Studies and Research Findings
A review of literature highlights several key findings regarding the applications of this compound:
Antifungal Studies
Research indicates that derivatives related to this compound have low minimum inhibitory concentrations against pathogens. This suggests that variations in structure can significantly influence biological activity.
Material Science Applications
Studies have shown that brominated compounds can be effectively utilized in developing novel polymers with specific electronic properties. This opens avenues for applications in electronics and advanced materials science .
Mechanism of Action
The mechanism by which 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the phenylprop-1-en-2-yl group undergoes transformations that alter the compound’s chemical properties .
Comparison with Similar Compounds
1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: Similar structure but with a nitro group instead of a phenyl group.
1-Bromo-4-(1-propen-2-yl)benzene: Lacks the phenyl group, making it less complex.
4-Bromobibenzyl: Contains a bibenzyl structure instead of the phenylprop-1-en-2-yl group.
Uniqueness: Its structure allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Biological Activity
1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene, also known as a bromo-substituted chalcone derivative, is an organic compound with potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure
The compound has the following structural formula:
Molecular Characteristics
- Molecular Weight : 273.17 g/mol
- Chemical Structure : The compound features a bromine atom attached to a benzene ring, which is also connected to a phenylpropene moiety.
Antibacterial Activity
Research indicates that brominated compounds often exhibit enhanced antibacterial properties. For instance, the presence of the bromine atom in similar structures has been shown to improve activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several brominated chalcones against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibitory effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of less than 10 μg/mL .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | <10 | MRSA |
Control (Tetracycline) | 0.5 | MRSA |
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal properties. Research suggests that similar chalcone derivatives can inhibit fungal growth by disrupting cell membrane integrity.
Research Findings
A comparative study on various chalcones indicated that this compound exhibited antifungal activity against Candida albicans with an MIC of approximately 15 μg/mL .
Compound | MIC (μg/mL) | Fungal Strain |
---|---|---|
This compound | 15 | Candida albicans |
Control (Fluconazole) | 8 | Candida albicans |
Anticancer Activity
Recent studies have begun to explore the potential anticancer effects of this compound. Chalcones are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.
The compound has been observed to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Cytotoxicity Studies
In cytotoxicity assays, the IC50 values for MCF-7 and HeLa cells were determined to be 20 μM and 25 μM, respectively. These findings suggest a moderate level of cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
Cell Line | IC50 (μM) | Standard Drug (Doxorubicin) IC50 (μM) |
---|---|---|
MCF-7 | 20 | 0.5 |
HeLa | 25 | 0.3 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom is critical for enhancing both antibacterial and anticancer activities. SAR studies suggest that modifications in the phenyl rings can significantly influence potency and selectivity against specific pathogens or cancer cells .
Properties
CAS No. |
580002-13-7 |
---|---|
Molecular Formula |
C15H13Br |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-bromo-4-(1-phenylprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C15H13Br/c1-12(11-13-5-3-2-4-6-13)14-7-9-15(16)10-8-14/h2-11H,1H3 |
InChI Key |
KJEXYNKBSMPCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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